molecular formula C9H9BrO3 B1266610 3-Bromo-4-methoxyphenylacetic acid CAS No. 774-81-2

3-Bromo-4-methoxyphenylacetic acid

Cat. No. B1266610
CAS RN: 774-81-2
M. Wt: 245.07 g/mol
InChI Key: POTVGQUUEQTPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxyphenylacetic acid is a halo substituted phenylacetic acid . It has a molecular weight of 245.07 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methoxyphenylacetic acid is represented by the linear formula C9H9BrO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methoxyphenylacetic acid include a molecular weight of 245.07 .

Scientific Research Applications

Synthesis and Molecular Structure

3-Bromo-4-methoxyphenylacetic acid has been explored in terms of its synthesis and molecular structure. In a study, the compound was synthesized with a regioselective bromination process using bromine in acetic acid, yielding an 84% success rate. The study highlighted the molecular structure of the compound, noting the coplanarity of the methoxy group with the phenyl ring and the electron-withdrawing properties of the bromine atom, as contrasted with the electron-donating properties of other substituents (Guzei, Gunderson, & Hill, 2010).

Natural Derivatives and Inactivity in Cancer Cells

Research on the red alga Rhodomela confervoides has led to the isolation of bromophenol derivatives, including compounds structurally similar to 3-bromo-4-methoxyphenylacetic acid. These compounds were assessed for their activity against human cancer cell lines and microorganisms, with findings indicating inactivity in these applications (Zhao et al., 2004).

Triphase Catalysis

A study explored the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis. This research provides insights into the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in an organic solvent/alkaline solution, which is relevant to the synthesis and application of 3-bromo-4-methoxyphenylacetic acid (Wu & Lee, 2001).

Antioxidant Activity

In another study focusing on the red alga Rhodomela confervoides, several bromophenols, including analogs of 3-bromo-4-methoxyphenylacetic acid, were identified. These compounds were evaluated for their antioxidant activities, showing potent activities stronger than or comparable to certain control substances. This suggests potential applications of 3-bromo-4-methoxyphenylacetic acid in antioxidant-related fields (Li et al., 2011).

Safety And Hazards

The safety information available indicates that 3-Bromo-4-methoxyphenylacetic acid may cause serious eye irritation and could be harmful if swallowed .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVGQUUEQTPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228112
Record name 3-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenylacetic acid

CAS RN

774-81-2
Record name 3-Bromo-4-methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Proceeding as in Reference 14, but substituting 4-methoxyphenylacetic acid (16.6 g, 0.1 mol) and bromine (16.0 g, 0.1 mol), gave 3-bromo-4-methoxyphenylacetic acid (24.24 g, 98%) as a yellow powder.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxyphenylacetic acid
Reactant of Route 3
3-Bromo-4-methoxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-methoxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-methoxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methoxyphenylacetic acid

Citations

For This Compound
11
Citations
IA Guzei, AR Gunderson, NJ Hill - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… The 3-bromo-4-methoxyphenylacetic acid I has been employed in the synthesis of natural products such as Combretastatin A-4, (Zou et al., 2008), Verongamine (Wasserman & Wang, …
Number of citations: 1 scripts.iucr.org
MS Gibson, GW Prenton, JM Walthew - Journal of the Chemical …, 1970 - pubs.rsc.org
… closure, is described, together with details of the synthesis of compound (IIa) and related compounds from the appropriate phenethylamines and 3-bromo-4-methoxyphenylacetic acid. …
Number of citations: 6 pubs.rsc.org
Y Zou, CF Xiao, RQ Zhong, W Wei… - Journal of Chemical …, 2008 - journals.sagepub.com
… 3-Bromo-4-methoxyphenylacetic acid (4): To a stirred solution of 4methoxyphenylacetic acid 3 (332.00 g, 2 mol) in acetic acid (800 ml), Br2 (106 ml, 2 mol) was slowly added over 1 h. …
Number of citations: 19 journals.sagepub.com
Y Chen, Y Zou, HY Sun, XK Liu, CF Xiao, J Sun… - …, 2010 - thieme-connect.com
… Subsequently, 9 was readily brominated to give 3-bromo-4-methoxyphenylacetic acid (10) … [¹8a] reported the transformation reaction of 3-bromo-4-methoxyphenylacetic acid (10) to 3-…
Number of citations: 10 www.thieme-connect.com
ON Tolkachev, NS Butusova… - Chemistry of Heterocyclic …, 1967 - Springer
… A solution of 3.0 g fl-(3-methoxy--4-acetoxyphenyl)ethylamide of 3'-bromo-4'-methoxyphenylacetic acid in 50 ml dry CHC13 was heated for 2 hr 30 rain (refluxing) with 5.4 ml POC13 …
Number of citations: 3 link.springer.com
JM Walthew - 1964 - search.proquest.com
… was undertalcen, For the former case, the precursors, ie, l-(3'-bromobenzyl)-l, 2, 3, 4-tetrahydroisoguinolines were prepared by the coupling of 3-bromo-4-methoxyphenylacetic acid and …
Number of citations: 0 search.proquest.com
GW Prenton - 1965 - search.proquest.com
… I is described the synthesis of the requisite precursor far a benzyne approach to type 'A' by the coupling of β-(3-benzyIoxy- phenyl)ethylamine with 3-bromo-4 -methoxyphenylacetic acid. …
Number of citations: 0 search.proquest.com
IGC Coutts, AK Durbin, K Schofield - Australian Journal of …, 1970 - CSIRO Publishing
… Initially we attempted to prepare the other intermediate needed for the synthesis of (4; R = OMe), 3-bromo-4-methoxyphenylacetic acid, by brominating homoanisic acid with dioxan …
Number of citations: 5 www.publish.csiro.au
R Singh, H Kaur - Synthesis, 2009 - thieme-connect.com
… [²6] Commercially available 4-methoxyphenylacetic acid (31) was first brominated to obtain the Perkin condensation precursor 3-bromo-4-methoxyphenylacetic acid (32). The aryl acid …
Number of citations: 50 www.thieme-connect.com
M Shamma - The Alkaloids: Chemistry and Physiology, 1967 - Elsevier
Publisher Summary This chapter describes studies focusing on aporphine alkaloids. Neolitsine is the first aporphine found to possess two methylenedioxy groups. It is present in …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.